SP-13786, also known as UAMC-1110, is a novel compound recognized for its potent and selective inhibition of fibroblast activation protein. This enzyme plays a significant role in various pathological processes, including cancer progression and tissue remodeling. SP-13786 has an inhibitory concentration (IC50) of 3.2 nanomolar against fibroblast activation protein and an IC50 of 1.8 micromolar against prolyl oligopeptidase. The compound is synthesized for research purposes and potential therapeutic applications, particularly in diseases associated with extracellular matrix remodeling, such as fibrosis and cancer .
SP-13786 is classified as a small molecule inhibitor within the category of enzyme inhibitors. It specifically targets fibroblast activation protein, which is implicated in tumor microenvironments and tissue repair mechanisms. The compound is sourced from various chemical suppliers and is primarily utilized in academic and pharmaceutical research settings to explore its biochemical effects .
The synthesis of SP-13786 involves a multi-step process that begins with the formation of the core structure, followed by the introduction of functional groups. Key synthetic steps include:
The synthesis typically requires controlled conditions to optimize yield and purity. Industrial methods mirror laboratory techniques but are scaled up for mass production, ensuring consistency throughout batches .
The molecular structure of SP-13786 can be described by its chemical formula, which includes various functional groups critical for its biological activity. The compound typically appears as a white to off-white solid at room temperature, with a density of approximately 1.4 g/cm³.
SP-13786 participates in various chemical reactions that can modify its structure:
The outcomes of these reactions depend on specific conditions and reagents used, allowing for the generation of diverse derivatives useful for further research or application development .
The mechanism by which SP-13786 exerts its effects involves selective inhibition of fibroblast activation protein. By binding to this enzyme, SP-13786 disrupts its activity, leading to alterations in cellular processes associated with extracellular matrix remodeling. This inhibition is particularly relevant in pathological conditions where fibroblast activation contributes to disease progression.
Research indicates that SP-13786's selectivity for fibroblast activation protein over other enzymes allows it to modulate pathways involved in cancer metastasis and fibrosis without significant off-target effects .
SP-13786 exhibits several notable physical and chemical properties:
Elemental analysis reveals a composition that supports its biological activity:
SP-13786 has a wide range of applications across scientific disciplines:
SP-13786, also known by its research code UAMC-1110, is a low-molecular-weight synthetic compound classified as a potent and selective inhibitor of fibroblast activation protein (FAP). Its systematic IUPAC name is (S)-N-(2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide, reflecting its chiral center at the pyrrolidine ring and distinct quinoline carboxamide moiety. The molecular formula is C₁₇H₁₄F₂N₄O₂, yielding a molecular weight of 344.32 g/mol, and it bears the CAS registry number 1448440-52-5 [1] [9]. Structurally, SP-13786 integrates three critical pharmacophores: a 4-quinoline scaffold for target interaction, a difluoropyrrolidine unit enhancing selectivity, and a nitrile group that coordinates with FAP’s catalytic serine residue [1] [4]. The compound exhibits >99% purity by HPLC and demonstrates solubility in DMSO (69 mg/mL) and ethanol (5–17 mg/mL), though it is insoluble in aqueous buffers [1] [8].
Property | Value/Descriptor |
---|---|
Generic Name | SP-13786 (synonym: UAMC-1110) |
IUPAC Name | (S)-N-(2-(2-Cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl)quinoline-4-carboxamide |
Molecular Formula | C₁₇H₁₄F₂N₄O₂ |
Molecular Weight | 344.32 g/mol |
CAS Registry Number | 1448440-52-5 |
Purity (HPLC) | ≥99.62% |
Key Structural Features | Quinoline-4-carboxamide group; (S)-4,4-difluoro-2-cyanopyrrolidine; amide linker |
SP-13786 emerged from rational drug design efforts targeting FAP, a prolyl-specific serine protease first identified in 1986 as a stromal antigen in epithelial cancers [7] [10]. Early FAP inhibitors suffered from poor selectivity, often cross-reacting with homologous enzymes like dipeptidyl peptidase IV (DPPIV). SP-13786 was engineered to overcome this limitation by leveraging structural differences in FAP’s catalytic pocket. Key to its design was the replacement of bulky peptidomimetic groups with a compact quinoline scaffold and the strategic incorporation of a cyanodifluoropyrrolidine warhead [1] [4] [9]. This optimization yielded nanomolar inhibition (IC₅₀ = 3.2 nM against human FAP) and unprecedented selectivity—560-fold over prolyl oligopeptidase (PREP; IC₅₀ = 1.8 μM) and negligible activity against DPPIV, DPP8, or DPP9 [1] [4] [9]. The compound’s pharmacokinetic profile, characterized by high oral bioavailability and prolonged plasma half-life in murine models, positioned it as a versatile tool for probing FAP biology [4] [8]. Its development marked a shift from diagnostic FAP-targeting probes (e.g., radiolabeled FAPIs) toward therapeutic small molecules capable of modulating FAP activity in vivo [5].
Target Enzyme | IC₅₀ Value | Selectivity Ratio (vs. FAP) | Experimental Context |
---|---|---|---|
Fibroblast Activation Protein (FAP) | 3.2 nM | 1x | Recombinant human FAP; Suc-Gly-Pro-AMC substrate [1] [4] |
Prolyl Oligopeptidase (PREP) | 1.8 μM | 560x | Cell-free assay; Ala-Pro-p-nitroanilide substrate [1] |
Dipeptidyl Peptidase IV (DPPIV) | >10 μM | >3,125x | Not inhibited at pharmacologically relevant doses [9] |
FAP is a transmembrane serine protease exhibiting dual dipeptidyl peptidase and endopeptidase (gelatinase/collagenase) activities. Its expression is highly restricted in healthy tissues but markedly upregulated in pathological microenvironments, including solid tumor stroma, fibrotic lesions, and arthritic joints [2] [6] [7]. In oncology, FAP⁺ fibroblasts facilitate tumor progression through extracellular matrix (ECM) remodeling, epithelial-to-mesenchymal transition (EMT), and immunosuppression. FAP cleaves denatured collagens (gelatin) and α₂-antiplasmin, promoting fibrin stability and creating a permissive niche for angiogenesis and metastasis [2] [10]. Paradoxically, in fibrotic disorders like idiopathic pulmonary fibrosis (IPF), FAP exhibits context-dependent roles. While initially considered profibrotic, genetic ablation studies in mice revealed exacerbated collagen accumulation and mortality post-bleomycin injury, indicating FAP’s protective function in collagen fragment clearance [3] [7]. This duality arises from FAP’s collaboration with matrix metalloproteinases (MMPs): MMPs initiate collagen cleavage, and FAP further processes intermediate fragments for phagocytic uptake via receptors like Endo180 [3]. Consequently, SP-13786’s therapeutic rationale hinges on disrupting FAP-mediated ECM degradation in cancers while preserving its antifibrotic resolution functions—a balance requiring precise inhibitor dosing and timing [3] [6] [7]. The specificity of SP-13786 makes it an ideal molecular tool for dissecting these mechanisms and validating FAP as a druggable node across disease spectra.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: